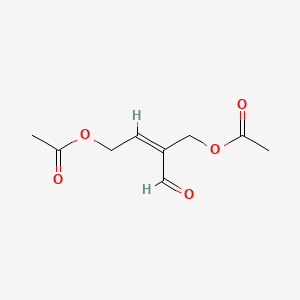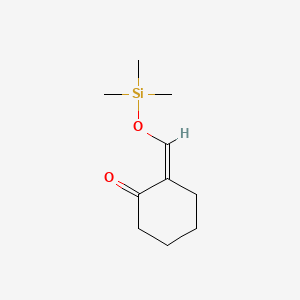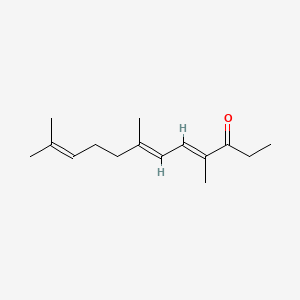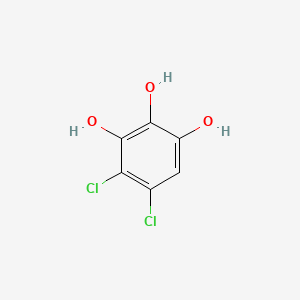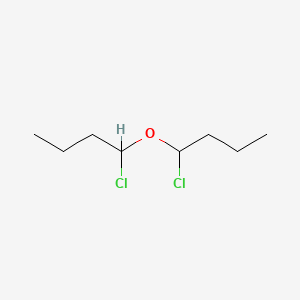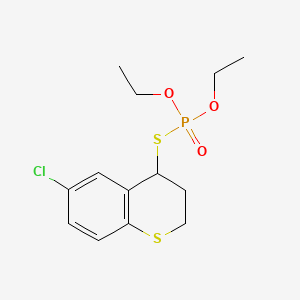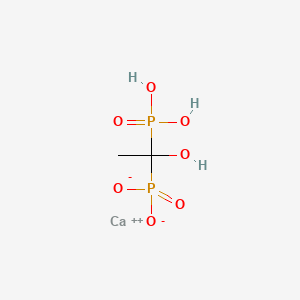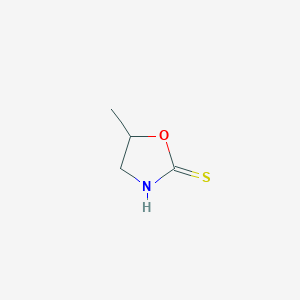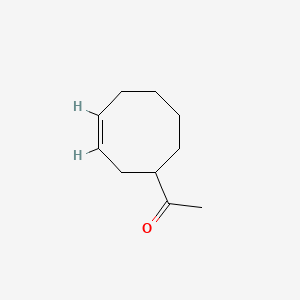
Ammonium 2,3-dibromopropyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,3-dibromopropyl sulphate is a chemical compound with the molecular formula C3H8Br2NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further linked to a sulphate group. The ammonium ion balances the charge of the sulphate group, making it a stable salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,3-dibromopropyl sulphate typically involves the bromination of propyl alcohol followed by the reaction with sulphuric acid. The general steps are as follows:
Bromination: Propyl alcohol is treated with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Sulphation: The resulting 2,3-dibromopropanol is then reacted with sulphuric acid to form 2,3-dibromopropyl sulphate.
Neutralization: Finally, the sulphate ester is neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Continuous bromination of propyl alcohol in a reactor.
- Sulphation using concentrated sulphuric acid in a controlled environment.
- Neutralization in large mixing tanks with ammonium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 2,3-dibromopropyl sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl sulphate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dibromopropanol and ammonium sulphate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Elimination: Strong bases like sodium ethoxide in ethanol.
Hydrolysis: Water or dilute acids.
Major Products:
Substitution: 2,3-dihydroxypropyl sulphate.
Elimination: Alkenes such as 2-bromo-2-propene.
Hydrolysis: 2,3-dibromopropanol and ammonium sulphate.
Applications De Recherche Scientifique
Ammonium 2,3-dibromopropyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic tests.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium 2,3-dibromopropyl sulphate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications in their structure and function. This compound can also generate reactive intermediates that induce oxidative stress and cellular damage.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Alkylation of DNA and RNA bases.
Oxidative Stress Pathways: Generation of reactive oxygen species (ROS) leading to cellular damage.
Comparaison Avec Des Composés Similaires
Ammonium 2,3-dibromopropyl sulphate can be compared with other brominated compounds such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromo-1-propanol: A precursor in the synthesis of this compound with similar reactivity but different uses.
Tetrabromobisphenol A: A widely used brominated flame retardant with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of bromine and sulphate groups, which confer distinct reactivity and applications compared to other brominated compounds.
Propriétés
Numéro CAS |
35839-50-0 |
|---|---|
Formule moléculaire |
C3H9Br2NO4S |
Poids moléculaire |
314.98 g/mol |
Nom IUPAC |
azanium;2,3-dibromopropyl sulfate |
InChI |
InChI=1S/C3H6Br2O4S.H3N/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H,6,7,8);1H3 |
Clé InChI |
NUHVPBGWGITOKW-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)OS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


